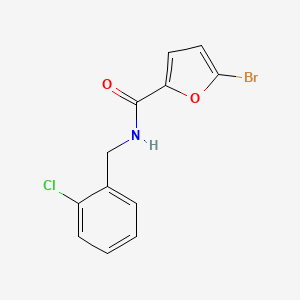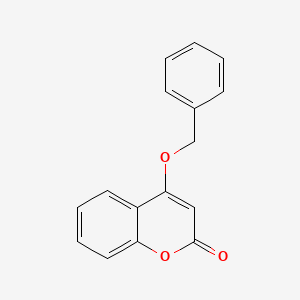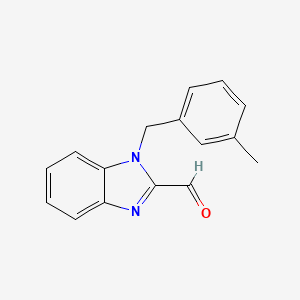![molecular formula C14H15NO2S B5694780 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as ATPA, is a chemical compound that belongs to the class of pyrrole-containing amino acids. It was first synthesized in 1990 and has since been extensively studied for its potential applications in various scientific fields.
Mechanism of Action
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid acts as a selective agonist for the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the central nervous system. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel and the influx of cations, including sodium and calcium ions. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential.
Biochemical and Physiological Effects:
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal excitability. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been shown to have neuroprotective effects, as it can prevent glutamate-induced excitotoxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments, including its high affinity and selectivity for AMPA receptors, which allows for the specific activation of these receptors without affecting other glutamate receptor subtypes. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid also has a long half-life, which allows for prolonged activation of AMPA receptors.
However, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and techniques to handle and administer the compound.
Future Directions
There are several future directions for further research on 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, including the development of novel analogs with improved pharmacological properties and reduced toxicity. Further studies are also needed to investigate the potential therapeutic applications of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, the role of AMPA receptors in various physiological processes, including learning and memory, needs to be further elucidated.
Synthesis Methods
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with allylamine to form the intermediate compound 1-allyl-5-(2-thienyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with L-proline to produce 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. The synthesis method of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a selective agonist for the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been studied for its potential applications in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
In pharmacology, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a tool compound to study the pharmacological properties of AMPA receptors and their role in various physiological processes. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been studied for its potential applications in drug discovery, as it has been shown to have high affinity and selectivity for AMPA receptors.
In medicinal chemistry, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a lead compound for the development of novel drugs that target AMPA receptors. Various modifications have been made to the structure of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid to improve its pharmacological properties and reduce its side effects.
properties
IUPAC Name |
3-(1-prop-2-enyl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-9-15-11(6-8-14(16)17)5-7-12(15)13-4-3-10-18-13/h2-5,7,10H,1,6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZNLCLHVUOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC=C1C2=CC=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(prop-2-en-1-yl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)


![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
